2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-FLUOROPHENYL)-2-OXOACETAMIDE is a complex organic compound that falls under the category of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various chemical and biological applications .
Preparation Methods
The synthesis of 2-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-FLUOROPHENYL)-2-OXOACETAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine sites.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-FLUOROPHENYL)-2-OXOACETAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. The specific pathways involved depend on the nature of the metal complex and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other Schiff base hydrazones, such as:
- N ′- [ (E)- (2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N ′- [ (E)- (4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Compared to these compounds, 2-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-FLUOROPHENYL)-2-OXOACETAMIDE is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C15H11BrFN3O2 |
---|---|
Molecular Weight |
364.17 g/mol |
IUPAC Name |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(2-fluorophenyl)oxamide |
InChI |
InChI=1S/C15H11BrFN3O2/c16-11-5-3-4-10(8-11)9-18-20-15(22)14(21)19-13-7-2-1-6-12(13)17/h1-9H,(H,19,21)(H,20,22)/b18-9+ |
InChI Key |
FRXFYOMKDKPLAW-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.